REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[CH2:5][CH2:6]Cl.[NH2:12][C:13]([NH2:15])=[S:14]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[CH2:5][CH2:6][S:14][C:13](=[NH:12])[NH2:15]
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Name
|
|
Quantity
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0.8 g
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Type
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reactant
|
Smiles
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ClC=1C=C(CCCl)C=CC1Cl
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Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
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The mixture was concentrated
|
Type
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ADDITION
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Details
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the residue treated with ether
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Type
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CUSTOM
|
Details
|
to give a solid which
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Type
|
CUSTOM
|
Details
|
was recrystallized from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(CCSC(N)=N)C=CC1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |